3-Methyl-2'-deoxyadenosine is a nucleoside analog of adenine, characterized by the presence of a methyl group at the 3-position of the ribose sugar. This compound is significant in biochemical research due to its role as a substrate and its implications in DNA damage and repair mechanisms. It is primarily studied for its interactions with DNA polymerases and its potential effects on cellular processes.
3-Methyl-2'-deoxyadenosine can be synthesized through various chemical methods, as it is not abundantly found in nature. Its synthesis often involves starting materials derived from nucleosides or other organic compounds, making it accessible for laboratory studies.
This compound falls under the category of nucleoside analogs, specifically modified purines. Nucleoside analogs are compounds that mimic the structure of natural nucleosides but possess alterations that can affect their biological activity.
The synthesis of 3-Methyl-2'-deoxyadenosine has been achieved through several methodologies, primarily focusing on modifications of existing nucleosides. One notable approach involves the methylation of 2'-deoxyadenosine, which can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
3-Methyl-2'-deoxyadenosine consists of a purine base (adenine) linked to a deoxyribose sugar with a methyl group at the 3-position of the ribose. The molecular formula is C₁₁H₁₅N₅O₃, and its structure can be represented as follows:
3-Methyl-2'-deoxyadenosine participates in several chemical reactions, particularly involving DNA polymerases during DNA replication and repair processes. It can act as a substrate for various polymerases, influencing their activity based on its structural modifications.
The mechanism by which 3-Methyl-2'-deoxyadenosine affects cellular processes involves its incorporation into DNA strands during replication. This incorporation can lead to mispairing or stalling of replication forks, prompting cellular repair mechanisms.
Studies indicate that while some polymerases can bypass this lesion, others cannot, leading to potential mutagenesis or cell death if not repaired . This highlights its role in studying DNA repair pathways and cellular responses to damage.
3-Methyl-2'-deoxyadenosine is utilized in various scientific applications:
3-Methyl-2'-deoxyadenosine (3-Me-dA; CAS 76227-25-3) is a methylated derivative of deoxyadenosine where a methyl group substitutes the hydrogen at the N3 position of the adenine base. Its molecular formula is C₁₁H₁₅N₅O₃, with a molecular weight of 265.27 g/mol. The IUPAC name is (2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolan-3-ol. Key structural features include:
Table 1: Structural Identifiers of 3-Methyl-2'-deoxyadenosine
Property | Value/Descriptor |
---|---|
CAS Number | 76227-25-3 |
IUPAC Name | (2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolan-3-ol |
Molecular Formula | C₁₁H₁₅N₅O₃ |
Canonical SMILES | CN1C=NC(=N)C2=C1N(C=N2)C3CC(C(O3)CO)O |
Isomeric SMILES | CN1C=NC(=N)C2=C1N(C=N2)[C@H]3CC@@HO |
Synthesizing 3-Me-dA faces challenges due to the lability of the N3-methylated glycosidic bond. Two primary strategies have been employed:
Two advanced strategies address the limitations of direct synthesis:
Table 2: Comparison of Synthetic Routes for 3-Me-dA and Its Analogs
Method | Key Steps | Yield | Advantages/Limitations |
---|---|---|---|
Direct Alkylation | Methylation of deoxyadenosine derivatives | <10% | Simple; but product highly unstable |
Glycosylation of 3-Deaza Base | Base-catalyzed coupling of 3-deaza-3-methyladenine with chloro-sugar | 15–30% | N9-selectivity challenges; moderate yield |
Convertible Nucleoside | 1. Glycosylation of protected imidazole 2. Amination/cyclization | 50–65% | High yield; enables oligonucleotide incorporation |
The inherent instability of 3-Me-dA (hydrolytic half-life: 12–24 hours) complicates biochemical studies. To address this, 3-deaza-3-methyl-2'-deoxyadenosine (3dMe-dA) was developed as a stable isostere:
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